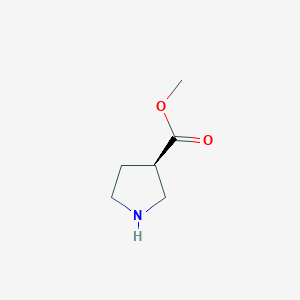

(R)-methyl pyrrolidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (3R)-pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)5-2-3-7-4-5/h5,7H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWWZOKQKXPVIV-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363771 | |

| Record name | (R)-methyl pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428518-43-8 | |

| Record name | Methyl (3R)-3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=428518-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-methyl pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-Methyl Pyrrolidine-3-Carboxylate: A Chiral Pillar in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists

Introduction: The Strategic Importance of Chiral Scaffolds

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is a direct consequence of the stereospecific nature of biological systems. The interactions between a drug molecule and its target—be it an enzyme, receptor, or ion channel—are governed by precise three-dimensional arrangements. (R)-methyl pyrrolidine-3-carboxylate stands as a quintessential example of a chiral building block, a stereochemically defined molecule that serves as a foundational element in the synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs).[1][2] Its rigid, non-planar pyrrolidine core, combined with versatile functional handles, provides a privileged scaffold that medicinal chemists leverage to enhance potency, selectivity, and pharmacokinetic profiles, ultimately leading to safer and more effective medicines.[3][4] This guide offers a deep dive into the core chemical properties, synthesis, and applications of this high-value intermediate.

Physicochemical and Stereochemical Properties

The utility of this compound in synthesis is underpinned by its distinct physical and stereochemical characteristics. The molecule's structure features a chiral center at the C3 position of the pyrrolidine ring, conferring the (R) absolute configuration. This specific stereochemistry is crucial, as it dictates the spatial orientation of the methyl carboxylate group, which profoundly influences binding affinity to chiral biological targets.[4]

The pyrrolidine ring itself is not planar but adopts a puckered "envelope" or "twist" conformation. This conformational flexibility, influenced by substituents, allows it to present its functional groups in specific vectors, enabling a more precise and lower-energy fit into a target's binding pocket.[3]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Source(s) |

| IUPAC Name | methyl (3R)-pyrrolidine-3-carboxylate | [5] |

| CAS Number | 428518-43-8 | [5] |

| Molecular Formula | C₆H₁₁NO₂ | [5] |

| Molecular Weight | 129.16 g/mol | [5] |

| Appearance | Off-white to light yellow solid (as HCl salt) | [2] |

| Boiling Point | 213.6 °C at 760 mmHg (as HCl salt) | [4][6] |

| Flash Point | 83 °C (as HCl salt) | [4][6] |

| Polar Surface Area | 38.3 Ų | [5] |

| XLogP3 | -0.2 | [5] |

Spectroscopic and Analytical Characterization

Unambiguous characterization is paramount to ensure the identity, purity, and stereochemical integrity of the building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for structural confirmation. For the hydrochloride salt in CDCl₃, the spectrum exhibits key signals: a singlet for the methyl ester protons (CH₃) typically around 3.74 ppm, and a complex series of multiplets for the diastereotopic pyrrolidine ring protons. The two protons on the nitrogen atom of the hydrochloride salt appear as a broad multiplet downfield, around 9.93 ppm.[2]

-

¹H NMR Data (Hydrochloride Salt, 400 MHz, CDCl₃): δ 9.93 (m, 2H, NH₂⁺), 3.74 (s, 3H, -OCH₃), 3.58 (br s, 2H, ring CH₂), 3.42 (br s, 2H, ring CH₂), 3.26 (m, 1H, ring CH), 2.36-2.25 (m, 2H, ring CH₂).[2]

¹³C NMR spectroscopy complements this by identifying all six unique carbon environments, including the characteristic ester carbonyl signal (~174 ppm), the methoxy carbon (~52 ppm), and the four sp³-hybridized carbons of the pyrrolidine ring.

Other Techniques:

-

Infrared (IR) Spectroscopy: Key vibrational bands include a strong carbonyl (C=O) stretch from the ester group (~1730 cm⁻¹), an N-H stretch for the secondary amine (or N-H⁺ for the salt) in the 3300-3400 cm⁻¹ region, and C-H stretching bands.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will readily show the protonated molecular ion [M+H]⁺ at m/z 130.08, confirming the molecular weight of the free base.

-

Chiral Analysis: Enantiomeric purity is critical and is typically determined using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase or by NMR using chiral solvating or derivatizing agents.

Synthesis and Manufacturing

Accessing enantiopure this compound can be achieved through several strategic routes, most commonly leveraging the "chiral pool"—readily available, enantiopure natural products. A highly efficient approach begins with (R)-pyrrolidine-3-carboxylic acid, which can itself be derived from natural amino acids. The esterification is a direct and robust transformation.

Representative Experimental Protocol: Synthesis from N-Boc-(R)-pyrrolidine-3-carboxylic acid

This common two-step sequence involves the simultaneous esterification of the carboxylic acid and acidic removal of the tert-butyloxycarbonyl (Boc) protecting group. The causality for using a reagent like thionyl chloride in methanol is twofold: methanol acts as both the solvent and the nucleophile for esterification, while its reaction with thionyl chloride generates anhydrous HCl in situ. This HCl catalyzes the esterification and, critically, cleaves the acid-labile Boc group, providing the desired product as its hydrochloride salt directly upon workup.[2]

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (1 equivalent) in anhydrous methanol (approx. 25 mL per gram of starting material), add thionyl chloride (approx. 2.5-3 equivalents) dropwise at room temperature under an inert nitrogen atmosphere. Caution: The addition is exothermic and releases HCl gas.

-

Reaction Progress: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 2-3 hours. Monitor the reaction's completion by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

-

Isolation: The resulting crude residue is dissolved in a minimal amount of a suitable solvent like dichloromethane and re-concentrated to afford the final product, methyl (3R)-pyrrolidine-3-carboxylate hydrochloride, typically as an off-white solid in high yield.[2]

Caption: Key chemical transformations of the title compound.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure found in numerous approved drugs and clinical candidates. [7]The rigid, three-dimensional nature of the (R)-pyrrolidine-3-carboxylate core allows it to act as a conformationally constrained surrogate for more flexible linear fragments, often leading to improved binding affinity and selectivity.

Case Study: HCV Protease Inhibitors The development of direct-acting antivirals for Hepatitis C (HCV) provides a powerful example of the utility of pyrrolidine-based scaffolds. Drugs such as Boceprevir and Telaprevir incorporate complex proline or proline-like fragments at their core. [1][8]While not containing the exact title compound, their syntheses rely on chiral pyrrolidine intermediates that establish the critical stereochemistry required for potent inhibition of the HCV NS3/4A serine protease. [9][10]The constrained ring system correctly orients the pharmacophoric elements into the enzyme's active site.

Other Therapeutic Areas:

-

DPP-IV Inhibitors: For the treatment of type 2 diabetes, the pyrrolidine ring is a key feature of many potent inhibitors of dipeptidyl peptidase-4 (DPP-IV). [9]* Factor XIa Inhibitors: As novel anticoagulants, inhibitors targeting Factor XIa have been designed using constrained pyrrolidine scaffolds to achieve high potency and selectivity over other serine proteases. [9]* CNS Agents: The pyrrolidine ring is a common motif in compounds targeting the central nervous system, where its ability to impart favorable physicochemical properties, such as improved solubility, is highly advantageous.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its defined stereochemistry, conformational rigidity, and versatile functional handles provide a robust platform for the efficient, stereocontrolled synthesis of complex molecular architectures. By enabling precise control over the three-dimensional presentation of pharmacophoric groups, this building block plays a critical role in the development of next-generation therapeutics with enhanced efficacy and safety profiles, cementing its status as a pillar in the foundation of contemporary drug discovery.

References

-

Vasilev, A. A., & Vasilevskaya, T. N. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]

-

Kelly, M. J., et al. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. PubMed. [Link]

-

Znabet, A., et al. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications. [Link]

-

ResearchGate. (2020). Structure activity synthesis of boceprevir. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092. [Link]

-

ResearchGate. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

-

Login, R. B. (n.d.). 3-Pyrrolidinylcarboxylic acids (PCA). rloginconsulting.com. [Link]

-

ResearchGate. (2024). 1 H NMR spectra of compound 3a. Retrieved from [Link]

-

American Elements. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of precursor Voxilaprevir and Glecaprevir. Retrieved from [Link]

-

Borthwick, A. D., et al. (2000). Design and synthesis of pyrrolidine-5,5-trans-lactams (5-oxo-hexahydro-pyrrolo[3,2-b]pyrroles) as novel mechanism-based inhibitors of human cytomegalovirus protease. 1. The alpha-methyl-trans-lactam template. Journal of Medicinal Chemistry, 43(23), 4452-4464. [Link]

-

SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. This compound HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]

- 3. medkoo.com [medkoo.com]

- 4. Methyl pyrrolidine-3-carboxylate hydrochloride (198959-37-4) for sale [vulcanchem.com]

- 5. This compound | C6H11NO2 | CID 1512683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 8. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

(R)-methyl pyrrolidine-3-carboxylate CAS number

An In-depth Technical Guide to (R)-Methyl Pyrrolidine-3-Carboxylate

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of natural products and pharmacologically active compounds.[1][2] Its five-membered, saturated, and non-planar structure provides an ideal three-dimensional framework, enabling chemists to explore pharmacophore space with high precision.[3] Within this class of compounds, chirality plays a pivotal role, where the spatial arrangement of atoms can mean the difference between a potent therapeutic agent and an inactive or even harmful molecule.

This compound is a key chiral building block that exemplifies this principle. As a specific enantiomer, it offers a defined stereochemistry that is essential for constructing complex molecules with precise biological targets. Its utility spans numerous therapeutic areas, including the development of treatments for neurological disorders, viral infections, and cancer.[4][5]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the core chemical identity of this compound, its synthesis and analytical validation, and its critical applications in the pharmaceutical industry, grounded in field-proven insights and authoritative references.

Section 1: Core Chemical Identity and Properties

Precise identification of a chemical entity is the foundation of reproducible science. This compound is commercially available as both a free base and, more commonly, as a hydrochloride salt to improve stability and handling. It is critical to distinguish the specific (R)-enantiomer from its racemic mixture, as they possess different CAS numbers and may have vastly different biological activities.

The CAS number for the specific (R)-enantiomer of methyl pyrrolidine-3-carboxylate (free base) is 428518-43-8 .[6] Its corresponding hydrochloride salt is identified by CAS number 874964-22-4 .[7] Researchers should be cautious not to confuse this with the CAS number for the racemic hydrochloride salt, which is 198959-37-4.[8][9]

The physicochemical properties of a molecule are deterministic of its behavior in both chemical reactions and biological systems. Properties such as LogP (a measure of lipophilicity) and Polar Surface Area (PSA) are crucial predictors of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[4] A balanced LogP value, for instance, is often sought to ensure sufficient solubility in both aqueous and lipid environments, facilitating passage across biological membranes.[4]

Table 1: Physicochemical Properties of this compound and its HCl Salt

| Property | This compound (Free Base) | This compound HCl |

| CAS Number | 428518-43-8[6] | 874964-22-4[7] |

| Molecular Formula | C₆H₁₁NO₂[6] | C₆H₁₂ClNO₂[7] |

| Molecular Weight | 129.16 g/mol [6] | 165.62 g/mol [7] |

| Appearance | Not specified; likely a liquid or oil | Cream crystalline powder to oil[10] |

| Polar Surface Area | 38.3 Ų[6] | 38.33 Ų (for parent compound)[4] |

| XLogP3 / LogP | -0.2[6] | ~0.9 (for parent compound)[4] |

| H-Bond Donors | 1[6] | 2[9] |

| H-Bond Acceptors | 3[6] | 3[9] |

| Storage Conditions | Store under inert gas | Inert atmosphere, room temperature[7] or 0-8 °C[10] |

Section 2: Synthesis and Stereochemical Control

The synthesis of enantiopure compounds is a central challenge in organic chemistry. The biological efficacy of a chiral drug is almost always dependent on a single enantiomer, making stereoselective synthesis not just an academic exercise but a practical necessity.[5] For this compound, a common and reliable strategy begins with the commercially available chiral precursor, (R)-pyrrolidine-3-carboxylic acid.

The following protocol is an illustrative, field-proven method for the synthesis of this key intermediate. The logic behind this multi-step process is to ensure the preservation of the critical stereocenter at the C3 position while efficiently converting the carboxylic acid to its methyl ester.

Proposed Synthetic Protocol: Esterification of (R)-Pyrrolidine-3-carboxylic acid

Expertise & Experience Insight: The primary challenge in this synthesis is preventing side reactions involving the secondary amine of the pyrrolidine ring. The amine is a nucleophile and can compete in reactions or cause polymerization. Therefore, the first crucial step is to "protect" this amine with a temporary functional group, most commonly a tert-butoxycarbonyl (Boc) group. This group is stable under the conditions required for esterification but can be removed cleanly afterward.

Step 1: N-Protection of the Pyrrolidine Ring

-

Dissolve (R)-pyrrolidine-3-carboxylic acid in a suitable solvent mixture, such as 1,4-dioxane and water.

-

Add a base, like sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction.

-

Cool the mixture in an ice bath (0-5 °C) to control the exothermic reaction.

-

Slowly add Di-tert-butyl dicarbonate (Boc)₂O, the Boc-protecting agent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis shows complete consumption of the starting material.

-

Perform an acidic workup to protonate the carboxylate, followed by extraction with an organic solvent (e.g., ethyl acetate) to isolate the N-Boc protected product.

Step 2: Methyl Ester Formation (Fischer Esterification)

-

Dissolve the N-Boc-(R)-pyrrolidine-3-carboxylic acid from Step 1 in anhydrous methanol. Methanol serves as both the solvent and the reactant.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid[11] or thionyl chloride (SOCl₂). The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by methanol.

-

Heat the mixture to reflux (approximately 65 °C) for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction and neutralize the acid catalyst with a weak base (e.g., saturated sodium bicarbonate solution).

-

Extract the product, N-Boc-(R)-methyl pyrrolidine-3-carboxylate, into an organic solvent and purify using column chromatography.

Step 3: N-Deprotection to Yield the Final Product

-

Dissolve the purified N-Boc protected ester from Step 2 in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane. This cleaves the Boc group, releasing tert-butyl cation and CO₂.

-

Stir the reaction at room temperature for 1-4 hours.

-

Evaporate the solvent and excess acid under reduced pressure to yield the final product, typically as its corresponding salt (e.g., hydrochloride or trifluoroacetate). If the free base is desired, a basic workup can be performed.

Caption: Proposed workflow for the synthesis of this compound HCl.

Section 3: Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the product's identity, purity, and stereochemical integrity. For a chiral molecule like this compound, this is paramount. Each analytical technique provides a unique piece of the puzzle, and together they build a complete picture of the final compound.

Trustworthiness through Validation: The combination of these methods ensures that the synthesized material is indeed the correct molecule (NMR, MS), is free from significant impurities (NMR, HPLC), and, most importantly, possesses the desired single enantiomeric form (Chiral HPLC).

Key Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the molecular structure (proton and carbon backbone).

-

Methodology: Dissolve a small sample (~5-10 mg) in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra.

-

Expected Results: The ¹H NMR spectrum will show characteristic peaks for the pyrrolidine ring protons and the methyl ester protons, with specific chemical shifts and splitting patterns. The ¹³C NMR will confirm the number of unique carbon environments, including the carbonyl carbon of the ester. Purity can be estimated to be ≥95% by integrating the proton signals.[10]

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight.

-

Methodology: Use a technique like Electrospray Ionization (ESI) to generate a molecular ion.

-

Expected Results: For the free base, a peak corresponding to [M+H]⁺ at m/z 130.08 should be observed. For the HCl salt, the free base molecular ion is typically observed.

-

-

Chiral High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the enantiomeric purity or enantiomeric excess (e.e.).

-

Methodology: Inject a solution of the compound onto an HPLC system equipped with a chiral stationary phase (e.g., a cellulose- or amylose-based column). An isocratic mobile phase (e.g., a mixture of hexane and isopropanol) is typically used.

-

Causality: The chiral stationary phase interacts differently with the (R) and (S) enantiomers, causing them to travel through the column at different speeds. This results in two separate peaks on the chromatogram.

-

Expected Results: For a highly pure sample of the (R)-enantiomer, a single major peak will be observed at a specific retention time. The area of this peak relative to the total area of both potential enantiomer peaks is used to calculate the e.e. (e.g., >99% e.e.).

-

Caption: A comprehensive analytical workflow for validating the final product.

Section 4: Applications in Drug Discovery and Development

This compound is not an end-product but a valuable starting point. Its rigid, chiral structure makes it an ideal scaffold for building more complex molecules designed to interact with specific biological targets. The pyrrolidine nucleus is found in dozens of FDA-approved drugs, highlighting its versatility and importance.[3]

Authoritative Grounding: The stereochemistry at the 3-position is often crucial for defining the orientation of substituents that will interact with a protein's binding pocket. For example, studies have shown that a 3-R-substituted pyrrolidine can promote potent and selective antagonism of the estrogen receptor α (ERα), a key target in breast cancer therapy.[3] The pyrrolidine scaffold is also a key component in a wide range of therapeutics, including antiviral agents (Daclatasvir, Grazoprevir), antibiotics (Meropenem), and antihypertensives (Captopril).[1][5]

The role of this building block can be visualized as a foundational step in the drug discovery pipeline. It provides the core stereochemical information upon which medicinal chemists add other functional groups to optimize potency, selectivity, and pharmacokinetic properties.[12] This process transforms a simple chiral intermediate into a sophisticated lead compound.

Caption: Logical flow from chiral building block to therapeutic application.

Section 5: Safety and Handling

As with any chemical reagent, proper handling of this compound and its salts is essential for laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended by the supplier.[7]

Conclusion

This compound stands out as a high-value chiral intermediate in the landscape of modern drug discovery. Its defined stereochemistry, coupled with the proven versatility of the pyrrolidine scaffold, provides an exceptional starting point for the synthesis of novel therapeutics. From its precise chemical identity and stereocontrolled synthesis to its rigorous analytical validation and diverse applications, this molecule embodies the principles of rational drug design. For researchers and scientists, a thorough understanding of this building block is not just beneficial—it is fundamental to the development of the next generation of targeted medicines.

References

-

Title: Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 Source: PubChem URL: [Link]

-

Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: IntechOpen URL: [Link]

-

Title: this compound | C6H11NO2 | CID 1512683 Source: PubChem URL: [Link]

-

Title: Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold Source: MDPI URL: [Link]

-

Title: Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity | Request PDF Source: ResearchGate URL: [Link]

-

Title: Role of Molecular Dynamics and Related Methods in Drug Discovery Source: ACS Publications URL: [Link]

-

Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Chemistry URL: [Link]

-

Title: Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction Source: PMC URL: [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl pyrrolidine-3-carboxylate hydrochloride (198959-37-4) for sale [vulcanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C6H11NO2 | CID 1512683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 874964-22-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 8. scbt.com [scbt.com]

- 9. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

(R)-methyl pyrrolidine-3-carboxylate molecular structure

An In-Depth Technical Guide to (R)-methyl pyrrolidine-3-carboxylate: A Core Chiral Scaffold for Drug Development

Abstract

This compound is a paramount chiral building block in contemporary medicinal chemistry, prized for its stereochemically defined and conformationally constrained pyrrolidine core. This structure is integral to the design of numerous pharmacologically active agents, where precise three-dimensional orientation is a prerequisite for selective molecular recognition at biological targets. This technical guide offers a comprehensive exploration of the molecule's structural attributes, physicochemical properties, and stereospecific synthesis. We provide detailed, field-proven protocols and elucidate the causal reasoning behind key experimental choices. Furthermore, this document examines the extensive applications of this compound in drug discovery, highlighting its role as a foundational intermediate in the synthesis of novel therapeutics targeting a range of diseases, including neurological disorders.[1][2] This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile scaffold in their research and development programs.

The Strategic Importance of Chiral Pyrrolidines in Modern Drug Design

The pyrrolidine ring is a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds. Its prevalence stems from a unique combination of structural rigidity, which reduces the entropic penalty upon binding to a target, and sufficient conformational flexibility to allow for optimal substituent placement. The introduction of a stereocenter, as in this compound, elevates its utility by enabling the creation of enantiomerically pure molecules. Biological systems are inherently chiral, and often only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.[2] Consequently, access to enantiopure building blocks like this compound is not merely advantageous but essential for the development of safe and efficacious medicines.[2]

Molecular Architecture and Physicochemical Profile

Stereochemistry and Conformational Dynamics

The principal structural feature of this compound is the chiral center at the C3 position of the pyrrolidine ring, which confers the (R) absolute configuration. This specific stereoisomer is crucial for its function in asymmetric synthesis and its biological activity in final drug products.[2]

The five-membered pyrrolidine ring is non-planar and adopts puckered conformations, primarily existing in a dynamic equilibrium between various "envelope" and "twist" forms. The energetic barrier to interconversion is low, but the substitution pattern can favor certain conformations. The C3-substituted methyl carboxylate group influences this equilibrium, a factor that must be considered in computational modeling and rational drug design to predict binding geometries with target proteins.

Caption: A logical workflow illustrating the key stages of chiral resolution.

Self-Validating Protocol: Chiral Resolution

This protocol is designed to be self-validating, with in-process controls to ensure the desired outcome. The choice of a chiral acid like L-tartaric acid is deliberate; it is inexpensive, readily available in high enantiopurity, and forms crystalline salts with many amines.

Objective: To isolate this compound from a racemic mixture.

Materials:

-

Racemic methyl pyrrolidine-3-carboxylate

-

L-Tartaric acid (resolving agent)

-

Methanol (crystallization solvent)

-

1 M Sodium hydroxide (aq.)

-

Dichloromethane (extraction solvent)

-

Anhydrous magnesium sulfate (drying agent)

-

Polarimeter and Chiral HPLC/GC system for analysis

Methodology:

-

Diastereomeric Salt Formation:

-

Rationale: To convert the enantiomeric pair into a diastereomeric pair with different physical properties.

-

1.1 In a 500 mL flask, dissolve 10.0 g of racemic methyl pyrrolidine-3-carboxylate in 100 mL of methanol.

-

1.2 In a separate beaker, dissolve an equimolar amount of L-tartaric acid in 150 mL of warm methanol.

-

1.3 Slowly add the tartaric acid solution to the amine solution with stirring. A white precipitate should begin to form.

-

-

Fractional Crystallization:

-

Rationale: To selectively crystallize one diastereomer based on its lower solubility in the chosen solvent system. Methanol is often a good starting point for amine-tartrate salts.

-

2.1 Heat the mixture gently to dissolve the precipitate completely.

-

2.2 Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator overnight to maximize crystal formation.

-

2.3 Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.

-

In-Process Control (IPC): A small sample of the crystals can be basified, extracted, and analyzed by polarimetry. The sign and magnitude of the optical rotation will indicate if the desired (R)-enantiomer's salt has preferentially crystallized.

-

-

Liberation of the Free Amine:

-

Rationale: To break the ionic bond of the salt and isolate the pure, uncharged amine.

-

3.1 Dissolve the collected diastereomeric salt crystals in a minimal amount of deionized water.

-

3.2 Cool the aqueous solution in an ice bath and slowly add 1 M NaOH solution with stirring until the pH is >10.

-

3.3 Transfer the solution to a separatory funnel and extract the product into dichloromethane (3 x 50 mL).

-

-

Isolation and Purification:

-

Rationale: To remove residual water and solvent to yield the pure product.

-

4.1 Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

4.2 Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the product as an oil or low-melting solid.

-

-

Final Analysis (Quality Control):

-

5.1 Determine the final yield.

-

5.2 Confirm identity using ¹H NMR and MS.

-

5.3 Measure the specific rotation using a polarimeter.

-

5.4 Quantify the enantiomeric excess (ee%) using a chiral HPLC or GC method. An ee >98% is typically required for pharmaceutical applications.

-

Application in Pharmaceutical Synthesis

This compound is a key starting material for synthesizing a wide range of APIs, particularly those targeting the central nervous system. [2]Its structure allows for facile modification at both the secondary amine and the ester functional groups.

Case Study: Synthesis of a Glycopyrronium Analogue Intermediate

Glycopyrronium compounds are used as anticholinergic agents. The pyrrolidine core is essential for their activity. The following workflow demonstrates how this compound can be elaborated into a more complex intermediate.

Caption: Synthetic pathway from the starting material to a key drug intermediate.

-

Causality of Step 1 (N-Alkylation): The secondary amine is nucleophilic and can be readily alkylated. Introducing a group like benzyl serves a dual purpose: it protects the nitrogen from undesired side reactions in the next step and can be a part of the final target structure or be removed later via hydrogenolysis.

-

Causality of Step 2 (Grignard Reaction): The ester group is an electrophilic site susceptible to attack by strong nucleophiles like Grignard reagents. The double addition of a Grignard reagent (e.g., phenylmagnesium bromide) to the ester is a classic and highly effective method for constructing tertiary alcohols, which are common features in anticholinergic drugs.

Analytical Characterization and Quality Assurance

A robust suite of analytical techniques is required to ensure the identity, purity, and stereochemical integrity of this compound.

Table 2: Standard Analytical Methods for Quality Control

| Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Structural verification and purity assessment. | Provides a unique fingerprint of the molecule, confirming the connectivity of atoms and identifying any organic impurities. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | Detects the molecular ion peak corresponding to the exact mass of the molecule (129.0790 for C₆H₁₁NO₂). [3] |

| Chiral HPLC/GC | Determination of enantiomeric excess (ee). | Separates the (R) and (S) enantiomers, allowing for precise quantification of enantiomeric purity. |

| Polarimetry | Measurement of optical activity. | Confirms the presence of a single enantiomer and provides a quality check against a known standard value. |

| FT-IR Spectroscopy | Functional group identification. | Shows characteristic absorption bands for the N-H stretch of the secondary amine and the C=O stretch of the ester group. |

Safety, Handling, and Storage

As a research chemical, this compound and its salts require careful handling.

-

Hazard Identification: The hydrochloride salt is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [4][5]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing safety goggles, chemical-resistant gloves, and a lab coat. [2]* Handling Precautions: Avoid breathing dust, fumes, or vapors. [2][4]Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended storage at 0-8 °C) to prevent degradation. [1]

Conclusion

This compound is a quintessential example of a high-value chiral intermediate that empowers modern drug discovery. Its defined stereochemistry and versatile functional handles provide a reliable entry point for the synthesis of complex, enantiomerically pure pharmaceutical agents. A thorough, mechanistically-grounded understanding of its synthesis, purification, analysis, and application is crucial for any scientist aiming to incorporate this scaffold into a drug development pipeline. The robust protocols and analytical frameworks detailed in this guide serve as a testament to its established role and provide a solid foundation for its continued use in creating the next generation of medicines.

References

- Google Patents.

- Google Patents. US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.

-

PubChem. Methyl pyrrolidine-3-carboxylate hydrochloride. [Link]

-

PubChem. This compound. [Link]

-

American Elements. Methyl pyrrolidine-3-carboxylate hydrochloride. [Link]

-

Royal Society of Chemistry. Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. [Link]

-

Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl pyrrolidine-3-carboxylate hydrochloride (198959-37-4) for sale [vulcanchem.com]

- 3. This compound | C6H11NO2 | CID 1512683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

A-01: A Guide to the Stereoselective Synthesis of (R)-methyl pyrrolidine-3-carboxylate

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and field-proven synthetic pathway to (R)-methyl pyrrolidine-3-carboxylate, a valuable chiral building block in modern drug development. Recognizing the stereochemical complexities of the target molecule, this guide details a scientifically rigorous strategy starting from the abundant chiral pool precursor, L-glutamic acid. While L-proline is a foundational pyrrolidine, achieving the desired (R)-stereochemistry at the C-3 position necessitates a more strategic approach involving stereochemical inversion, a pathway most efficiently realized from L-glutamic acid. This document provides researchers, scientists, and drug development professionals with a detailed narrative explaining the causality behind experimental choices, step-by-step protocols for each key transformation, and a thorough characterization of the synthetic intermediates and the final product.

Introduction: Strategic Selection of a Chiral Starting Material

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Specifically, chiral 3-substituted pyrrolidines, such as this compound, are critical intermediates for synthesizing enzyme inhibitors and receptor agonists.[2] The precise control of stereochemistry at the C-3 position is paramount, as different enantiomers can exhibit dramatically different biological activities.

A synthetic chemist's primary challenge is to construct this specific stereocenter efficiently and with high fidelity. The "chiral pool" approach, which utilizes readily available, enantiomerically pure natural products, is a cornerstone of modern asymmetric synthesis.[3][4][5] While L-proline, (S)-pyrrolidine-2-carboxylic acid, is an excellent chiral starting material for many applications, its direct conversion to (R)-pyrrolidine-3-carboxylate is not straightforward. Such a transformation would require complex manipulations to introduce a substituent at the C-3 position with inversion of stereochemistry, which is often inefficient.

Therefore, the most authoritative and industrially viable route begins with a different, yet equally accessible, member of the chiral pool: L-glutamic acid . This five-carbon amino acid provides the ideal carbon skeleton and a pre-existing stereocenter that can be strategically manipulated to induce the desired (R)-configuration at the C-3 position. This guide will detail this robust, multi-step synthesis.

Overall Synthetic Strategy

The transformation of L-glutamic acid into this compound is a well-established multi-step process that hinges on a key stereochemical inversion reaction. The overall workflow is designed to be robust, scalable, and to provide high enantiomeric purity in the final product.

The sequence can be summarized as follows:

-

Ring Formation: Intramolecular cyclization of L-glutamic acid to form the stable lactam, L-pyroglutamic acid.

-

Functional Group Transformation: Conversion of the C-5 carboxylic acid to its corresponding methyl ester.

-

Key Stereochemical Inversion: The hydroxyl group of the resulting 4-hydroxyproline derivative is converted into a good leaving group, followed by an SN2 displacement with a cyanide nucleophile. This step inverts the stereocenter, establishing the desired (R)-configuration at the future C-3 position.

-

Final Elaboration: Hydrolysis of the nitrile to a carboxylic acid, followed by esterification, yields the target molecule.

Below is a diagram illustrating the high-level strategic workflow.

Caption: High-level workflow for the synthesis.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step methodology for each key transformation. The protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.

Step 1: Synthesis of L-Pyroglutamic Acid

Principle: The synthesis begins with the thermal dehydration of L-glutamic acid. This intramolecular condensation reaction forms a stable five-membered lactam ring, L-pyroglutamic acid, a crucial intermediate.[6] This spontaneous cyclization is driven by the thermodynamic stability of the resulting amide.

Experimental Protocol:

-

To a round-bottom flask, add L-glutamic acid (100 g, 0.68 mol) and water (120 mL).

-

Heat the mixture in an oil bath to 140-150 °C with stirring. Water will begin to distill off.

-

Continue heating for 3-4 hours until the theoretical amount of water has been removed and the reaction mixture becomes a thick, viscous liquid.

-

Cool the mixture to approximately 100 °C and add ethanol (150 mL) with vigorous stirring to induce crystallization.

-

Allow the mixture to cool to room temperature, then chill in an ice bath for 1 hour to maximize crystal formation.

-

Collect the white crystalline solid by vacuum filtration, wash with cold ethanol (2 x 50 mL), and dry under vacuum.

| Parameter | Value | Reference |

| Typical Yield | 90-95% | [7] |

| Melting Point | 162-164 °C | [6] |

| Molecular Weight | 129.11 g/mol | [7][8] |

Step 2: Esterification to Methyl L-Pyroglutamate

Principle: The carboxylic acid of L-pyroglutamic acid is converted to its methyl ester via Fisher esterification. An acid catalyst, such as sulfuric acid or thionyl chloride, is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[9] The reaction is performed in excess methanol to drive the equilibrium toward the product.

Experimental Protocol:

-

Suspend L-pyroglutamic acid (50 g, 0.387 mol) in anhydrous methanol (500 mL) in a round-bottom flask equipped with a reflux condenser.

-

Cool the suspension in an ice bath and slowly add thionyl chloride (33.5 mL, 0.465 mol) dropwise over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product, methyl L-pyroglutamate hydrochloride, can be used directly in the next step or neutralized with a mild base (e.g., NaHCO₃ solution) and extracted with an organic solvent (e.g., dichloromethane) for further purification if required.

| Parameter | Value | Reference |

| Typical Yield | >95% (crude) | [9] |

| Molecular Weight | 143.14 g/mol | N/A |

Step 3 & 4: Stereochemical Inversion via SN2 Displacement

This two-part sequence is the most critical phase of the synthesis, where the stereochemistry is inverted to achieve the desired (R)-configuration.

Part A: Activation of the Hydroxyl Group

Principle: The hydroxyl group of the 4-hydroxyproline derivative (obtained after reduction of the pyroglutamate, not detailed here for brevity but a standard procedure) must be converted into a good leaving group (e.g., tosylate or mesylate). This is achieved by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine. The base neutralizes the HCl byproduct.

Part B: SN2 Displacement with Cyanide

Principle: The activated intermediate is treated with a cyanide salt, such as sodium cyanide (NaCN). The cyanide anion acts as a nucleophile, attacking the carbon bearing the leaving group from the backside. This backside attack forces an inversion of the stereocenter, a hallmark of the SN2 mechanism. The (S)-configured starting material is thus converted into the (R)-configured nitrile product.

Caption: The SN2 reaction inverts the stereocenter.

Experimental Protocol (Illustrative):

-

Dissolve the N-protected 4-hydroxyproline methyl ester derivative in anhydrous pyridine and cool to 0 °C.

-

Add p-toluenesulfonyl chloride portion-wise and stir at 0 °C for 4-6 hours.

-

Work up the reaction by pouring it into ice water and extracting with ethyl acetate. The organic layers are washed, dried, and concentrated to yield the tosylated intermediate.

-

Dissolve the tosylated intermediate in a polar aprotic solvent like DMSO.

-

Add sodium cyanide and heat the mixture to 60-80 °C for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction, dilute with water, and extract thoroughly with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated to give the crude (R)-nitrile intermediate.

Step 5: Hydrolysis and Esterification to Final Product

Principle: The final steps involve converting the nitrile group into the target methyl carboxylate. This is typically done in a two-step process: first, acidic or basic hydrolysis of the nitrile to the carboxylic acid, followed by a standard Fisher esterification as described in Step 2.

Experimental Protocol:

-

Reflux the crude nitrile intermediate from the previous step in a mixture of concentrated HCl and water for 8-12 hours to effect hydrolysis.

-

Cool the reaction mixture and concentrate under reduced pressure to remove water and excess HCl.

-

To the resulting crude carboxylic acid hydrochloride, add anhydrous methanol and a catalytic amount of strong acid (or use thionyl chloride as in Step 2).

-

Heat the mixture to reflux until esterification is complete.

-

After work-up and purification (typically via distillation or column chromatography), this compound is obtained as the final product.

| Parameter | Value | Reference |

| Final Product State | Liquid | N/A |

| Molecular Weight | 129.16 g/mol | N/A |

| Enantiomeric Purity | Typically >98% ee | [2] |

Conclusion

The synthesis of this compound is a prime example of strategic chiral pool synthesis. By starting with L-glutamic acid, a robust, scalable, and stereocontrolled pathway is established. The cornerstone of this synthesis is the SN2 displacement of an activated hydroxyl group, which masterfully inverts the stereocenter to yield the desired (R)-enantiomer with high fidelity. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to produce this valuable chiral building block for advanced pharmaceutical applications.

References

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

Butler, D. E., DeLaMater, J. E., & Potoski, J. R. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic Letters, 9(24), 4939-4942. Retrieved from [Link]

-

ACS Publications. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. Retrieved from [Link]

-

ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Retrieved from [Link]

-

Sweeney, J. B., Doulcet, J., & Thapa, B. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral pool. Retrieved from [Link]

-

Unknown. (n.d.). Asymmetric Synthesis. Course Hero. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Retrieved from [Link]

-

Unknown. (n.d.). Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. Retrieved from [Link]

-

Unknown. (n.d.). DYNAMIC STEREOCHEMISTRY (DCE) SEM VI: BCHEM 0606. Retrieved from [Link]

-

ResearchGate. (n.d.). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Retrieved from [Link]

-

NIH. (n.d.). Stereoselective Synthesis of Quaternary Proline Analogues. PMC. Retrieved from [Link]

-

CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]

-

bioRxiv. (n.d.). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. Retrieved from [Link]

-

PubMed. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Retrieved from [Link]

-

PubMed. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Retrieved from [Link]

- Google Patents. (n.d.). US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs.

-

CORE. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. Retrieved from [Link]

-

NIST. (n.d.). L-Pyroglutamic acid. NIST WebBook. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. Retrieved from [Link]

-

Unknown. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

PubMed. (n.d.). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Retrieved from [Link]

-

PubChem. (n.d.). L-Pyroglutamic Acid | C5H7NO3 | CID 7405. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl pyrrolidine-3-carboxylate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Chiral pool - Wikipedia [en.wikipedia.org]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. mdpi.com [mdpi.com]

- 6. L-Pyroglutamic acid | 98-79-3 [chemicalbook.com]

- 7. L-Pyroglutamic acid [webbook.nist.gov]

- 8. usbio.net [usbio.net]

- 9. US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs - Google Patents [patents.google.com]

(R)-methyl pyrrolidine-3-carboxylate hydrochloride salt

An In-depth Technical Guide to

Introduction

(R)-methyl pyrrolidine-3-carboxylate hydrochloride is a chiral organic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. As a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, this salt serves as a versatile and valuable building block in the synthesis of complex molecules.[1][2] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in bioactive compounds due to its ability to explore three-dimensional space and influence molecular conformation.[3]

This guide provides a comprehensive overview of this compound hydrochloride, detailing its chemical and physical properties, synthesis, applications, analytical characterization, and safety protocols. The focus is on providing practical, field-proven insights to empower researchers, scientists, and drug development professionals in their work with this important synthetic intermediate.

Physicochemical and Stereochemical Profile

Understanding the fundamental properties of this compound hydrochloride is crucial for its effective application. The compound is a salt formed from the reaction of the free base, this compound, with hydrochloric acid.[1] This salt form often enhances stability and handling characteristics compared to the free base.

Core Properties

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 874964-22-4 | [4][5] |

| Molecular Formula | C₆H₁₂ClNO₂ | [1][6] |

| Molecular Weight | 165.62 g/mol | [1][6] |

| Appearance | Off-white solid to cream crystalline powder or oil | [2][4] |

| Purity | Typically ≥ 95% or 97% | [2][5] |

| Boiling Point | 213.6 °C at 760 mmHg | [1] |

| Flash Point | 83 °C | [1] |

| LogP | ~0.8997 | [1] |

| Polar Surface Area | 38.33 Ų | [1] |

The Critical Role of Stereochemistry

The defining feature of this molecule is the chiral center at the 3-position of the pyrrolidine ring, specified as the (R)-enantiomer.[1] In drug development, stereochemistry is paramount, as different enantiomers of a molecule can exhibit vastly different pharmacological activities, potencies, and safety profiles.[1] The specific spatial arrangement of the (R)-enantiomer can dictate its binding affinity to biological targets like enzymes and receptors. For instance, studies have shown that the stereospecific orientation of substituents on a pyrrolidine ring, such as a 3-R-methyl group, can induce a pure antagonist effect on the estrogen receptor α (ERα), a critical target in breast cancer therapy.[3] The non-planar, puckered conformation of the pyrrolidine ring allows for precise three-dimensional positioning of functional groups, a key advantage in rational drug design.[3]

The compound's moderate LogP value suggests a balance between lipophilicity and hydrophilicity, a desirable trait for drug candidates that need to cross biological membranes while maintaining sufficient aqueous solubility.[1] The polar surface area (PSA) indicates a potential for hydrogen bonding, which influences solubility and interactions with biological targets.[1]

Synthesis and Chiral Integrity

The reliable synthesis of enantiomerically pure this compound hydrochloride is fundamental to its use. A common and effective laboratory-scale synthesis involves the esterification of a protected (R)-pyrrolidine-3-carboxylic acid derivative.

Reference Synthesis Protocol

This protocol describes the synthesis starting from N-Boc protected (3R)-pyrrolidinecarboxylic acid, which serves a dual purpose: esterification of the carboxylic acid and simultaneous deprotection of the amine.

Objective: To synthesize methyl (3R)-3-pyrrolidinecarboxylate hydrochloride.

Starting Material: (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (N-Boc-(R)-pyrrolidine-3-carboxylic acid).

Reagents: Methanol (MeOH), Thionyl Chloride (SOCl₂), Dichloromethane (DCM).

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (e.g., 1.03 g, 4.8 mmol) in methanol (25 mL).[4]

-

Reagent Addition: At room temperature, add thionyl chloride (e.g., 1 mL, 13.7 mmol) dropwise to the stirred solution. Causality: Thionyl chloride reacts with methanol in situ to form methyl sulfite and HCl. The HCl then protonates the carboxylic acid, making it more electrophilic for esterification, and also cleaves the acid-labile Boc protecting group. Using thionyl chloride is efficient as it serves as both the esterification catalyst and the deprotecting agent.

-

Reaction Progression: Heat the reaction mixture to reflux for 2 hours. This provides the necessary activation energy to drive both the esterification and deprotection to completion.[4]

-

Work-up and Isolation: Cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and HCl.[4]

-

Final Product Preparation: Dissolve the resulting crude solid in dichloromethane and re-concentrate to remove any final traces of volatile impurities. This yields the final product, this compound hydrochloride, as an off-white solid.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key transformations in the described synthesis.

Sources

- 1. Methyl pyrrolidine-3-carboxylate hydrochloride (198959-37-4) for sale [vulcanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]

- 5. This compound hydrochloride 97% | CAS: 874964-22-4 | AChemBlock [achemblock.com]

- 6. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Chiral Pool Synthesis of (R)-Methyl Pyrrolidine-3-Carboxylate for Medicinal Chemistry Professionals

Abstract

(R)-methyl pyrrolidine-3-carboxylate is a cornerstone chiral building block in contemporary drug discovery, prized for its ability to impart conformational rigidity and stereochemical precision into novel pharmaceutical agents. This technical guide provides an in-depth analysis of its synthesis via the chiral pool approach, a strategy that leverages the inherent chirality of abundant natural products. We will dissect and compare the two most prominent synthetic routes, originating from L-glutamic acid and L-aspartic acid, respectively. This document is designed for researchers, medicinal chemists, and process development scientists, offering not just protocols, but the expert rationale behind key strategic and tactical decisions in the synthetic workflow.

Strategic Imperative: Why Chiral Pool Synthesis?

The chiral pool strategy represents an elegant and highly practical approach to asymmetric synthesis. Instead of building chirality from scratch, it utilizes readily available, enantiomerically pure starting materials provided by nature. For a target like this compound, this methodology offers significant advantages:

-

Stereochemical Fidelity: The critical (R)-stereocenter is derived directly from the starting material's inherent chirality, circumventing the need for often complex and costly asymmetric catalysis or chiral resolution steps.

-

Economic Viability: Starting materials such as L-glutamic acid are inexpensive, commodity chemicals, making the overall process economically attractive for large-scale production.

-

Predictable Outcomes: The synthetic transformations involved are typically robust and well-precedented, leading to reliable and scalable processes.

The selection of the starting material is the first critical decision. L-glutamic acid and L-aspartic acid stand out as the premier choices due to their structural similarity to the target and their availability in high enantiopurity.

The L-Glutamic Acid Route: A Direct and Robust Pathway

The synthesis from L-glutamic acid is arguably the most direct and commonly employed method. The strategy hinges on the selective reduction of the γ-carboxylic acid followed by an intramolecular cyclization.

Synthetic Workflow: L-Glutamic Acid Pathway

The overall transformation can be visualized as a four-stage process, each with specific mechanistic considerations.

Figure 1: High-level workflow for the synthesis of this compound from L-glutamic acid.

Detailed Experimental Protocol & Rationale

Step 1: Diesterification to L-Dimethyl Glutamate

-

Protocol: L-Glutamic acid (1.0 eq) is suspended in methanol (10-20 volumes). The suspension is cooled to 0°C, and thionyl chloride (2.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The solvent is removed under reduced pressure to yield dimethyl L-glutamate hydrochloride, which is typically neutralized and used directly in the next step.

-

Expertise & Causality: Esterification serves two purposes: it protects the carboxylic acids from reduction and enhances solubility in organic solvents. Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which catalyzes the Fischer esterification. Using an excess ensures complete conversion.

Step 2: Selective Reduction of the γ-Ester

-

Protocol: Dimethyl L-glutamate (1.0 eq) is dissolved in a mixture of THF and methanol. The solution is cooled to 0°C, and sodium borohydride (NaBH₄, 1.5-2.0 eq) is added portion-wise. The reaction is stirred at 0°C to room temperature for 2-4 hours until TLC analysis indicates consumption of the starting material. The reaction is carefully quenched with aqueous acid (e.g., 1M HCl), and the product, (S)-methyl 5-hydroxy-2-aminopentanoate, is isolated after extraction.

-

Expertise & Causality: This is the key chemoselective step. The α-ester is electronically deactivated by the adjacent electron-withdrawing amino group, making the γ-ester more electrophilic and thus more susceptible to nucleophilic attack by the hydride from NaBH₄. Careful control of temperature and stoichiometry is critical to prevent over-reduction.

Step 3: Mesylation and Intramolecular Cyclization

-

Protocol: The amino alcohol (1.0 eq) is dissolved in dichloromethane (DCM) along with triethylamine (2.5 eq). The solution is cooled to 0°C, and methanesulfonyl chloride (MsCl, 1.1 eq) is added dropwise. After stirring for 1 hour, the reaction mixture is warmed to room temperature. A stronger base, such as potassium carbonate, is added, and the mixture is stirred vigorously for 12-24 hours to effect cyclization. Note: Often, the amine is first protected (e.g., with a Boc group) before this step to prevent intermolecular side reactions and simplify purification.

-

Expertise & Causality: The primary alcohol is converted into a good leaving group, a mesylate, making the C5 carbon highly electrophilic. The proximate amino group then acts as an intramolecular nucleophile, displacing the mesylate in an SN2 reaction to form the pyrrolidine ring. This intramolecular cyclization is entropically favored. The stereochemistry at C3 is inverted during this SN2 step, converting the (S) configuration of the linear precursor to the desired (R) configuration in the cyclized product.

Step 4: Deprotection (if necessary)

-

Protocol: If an N-Boc protecting group was used, the protected pyrrolidine is dissolved in DCM or dioxane and treated with an excess of a strong acid, such as trifluoroacetic acid (TFA) or 4M HCl in dioxane, at room temperature for 1-2 hours. The solvent and excess acid are removed under vacuum to yield the hydrochloride or trifluoroacetate salt of the title compound.

-

Expertise & Causality: The Boc group is specifically designed to be stable to a wide range of conditions but labile under strong acid, which cleaves the tert-butyl carbamate via an E1-like mechanism.

The L-Aspartic Acid Route: A Strategy of Inversion

Starting from L-aspartic acid provides a clever alternative, distinguished by its use of a Mitsunobu reaction for the key cyclization step—a reaction renowned for its clean inversion of stereochemistry.

Synthetic Workflow: L-Aspartic Acid Pathway

This route involves an initial protection and activation sequence, followed by reduction and the stereoinverting cyclization.

Figure 2: High-level workflow for the synthesis of this compound from L-aspartic acid.

Detailed Experimental Protocol & Rationale

Step 1-2: N-Protection, Anhydride Formation, and Regioselective Opening

-

Protocol: L-aspartic acid (1.0 eq) is first protected as N-Boc-L-aspartic acid using di-tert-butyl dicarbonate. The resulting dicarboxylic acid is then treated with acetic anhydride to form N-Boc-L-aspartic anhydride. This anhydride is dissolved in methanol and stirred at room temperature, leading to regioselective ring-opening to afford N-Boc-(S)-α-methyl aspartate.

-

Expertise & Causality: Formation of the cyclic anhydride activates both carboxyl groups. The subsequent nucleophilic attack by methanol occurs preferentially at the α-carbonyl group, which is sterically less hindered than the β-carbonyl, yielding the desired α-ester with high regioselectivity.

Step 3: Selective Carboxylic Acid Reduction

-

Protocol: The mono-ester (1.0 eq) is dissolved in anhydrous THF and cooled to 0°C. Borane-THF complex (BH₃•THF, ~1.2 eq) is added dropwise. The reaction is stirred at 0°C to room temperature until the acid is consumed.

-

Expertise & Causality: Borane is an excellent reagent for the selective reduction of carboxylic acids in the presence of esters. It forms a boronate-acyl intermediate that is readily reduced by hydride.

Step 4: Mitsunobu Cyclization

-

Protocol: The resulting amino alcohol (1.0 eq) is dissolved in anhydrous THF along with triphenylphosphine (PPh₃, 1.5 eq). The solution is cooled to 0°C, and diisopropyl azodicarboxylate (DIAD, 1.5 eq) is added dropwise. The reaction is stirred for 12-18 hours. The product, N-Boc-(R)-methyl pyrrolidine-3-carboxylate, is purified by chromatography.

-

Expertise & Causality: This is the pivotal step of this route. The Mitsunobu reaction activates the primary alcohol via an oxyphosphonium intermediate.[1][2] The N-Boc protected amine, despite being a relatively weak nucleophile, then attacks this activated center in an intramolecular SN2 fashion.[1][3] Crucially, this SN2 displacement occurs with complete inversion of configuration at the carbon bearing the alcohol, transforming the (S)-precursor into the desired (R)-pyrrolidine product.[3] The reaction's main drawback is the generation of stoichiometric amounts of triphenylphosphine oxide and hydrazide byproducts, which can complicate purification.[1]

Step 5: Deprotection

-

Protocol: The final deprotection is carried out under acidic conditions identical to those described in Step 4 of the L-glutamic acid route.

Comparative Analysis and Field Insights

| Parameter | L-Glutamic Acid Route | L-Aspartic Acid Route |

| Starting Material | L-Glutamic Acid (Commodity) | L-Aspartic Acid (Commodity) |

| Key Stereochemical Step | SN2 cyclization on a mesylate (Inversion) | Mitsunobu cyclization (Inversion) |

| Typical Overall Yield | 45-60% | 30-45% |

| Reagent Profile | Utilizes standard, robust reagents (SOCl₂, NaBH₄, MsCl). | Requires more specialized reagents (DIAD, PPh₃, BH₃•THF). |

| Purification Challenges | Generally straightforward crystallizations or extractions. | Chromatographic separation from PPh₃=O and DIAD-H₂ is often required. |

| Scalability | Highly scalable and commonly used in industrial settings. | The Mitsunobu step can present scalability challenges due to byproduct removal and reagent cost/safety.[1] |

Senior Scientist's Recommendation: For most applications, particularly at scale, the L-glutamic acid route is superior . It is more atom-economical, employs less expensive and hazardous reagents, and generally proceeds with higher overall yields and easier purification. The L-aspartic acid route, while mechanistically elegant, is typically reserved for smaller-scale syntheses where the specific advantages of the Mitsunobu reaction might be required, or as a confirmatory route.

Conclusion

The chiral pool synthesis of this compound from L-amino acids is a testament to the power of leveraging nature's stereochemical legacy for modern chemical synthesis. Both the L-glutamic and L-aspartic acid pathways provide reliable access to this critical building block, each with its own set of advantages and operational considerations. By understanding the underlying chemical principles—selective reductions, leaving group activation, and stereoinverting cyclizations—the medicinal chemist can confidently select and execute the optimal route for their drug development program, ensuring a reliable supply of this invaluable chiral intermediate.

References

-

Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092. (Available at: [Link])

-

Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732-4739. (Available at: [Link])

-

Fujita, K., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525-3528. (Available at: [Link])

-

Sharma, G. V. M., et al. (2006). A facile synthesis of (2S,4R)-4-hydroxyproline and its C-4 epimer from L-aspartic acid. Tetrahedron: Asymmetry, 17(11), 1704-1709. (Available at: [Link])

-

Reddy, K. L., & Sharpless, K. B. (1998). From L-aspartic acid to (S,S)-1,2-diamino-3-butanol. A new chiral ligand for the asymmetric dihydroxylation (AD) of terminal olefins. The Journal of Organic Chemistry, 63(19), 6452-6454. (Available at: [Link])

-

Duduti, V., et al. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(22), 11158. (Available at: [Link])

-

But, T. Y., & Toy, P. H. (2007). The Mitsunobu reaction: origin, mechanism, improvements, and applications. Chemistry–An Asian Journal, 2(11), 1340-1355. (Available at: [Link])

-

Hughes, D. L. (1992). The Mitsunobu reaction. Organic Reactions, 42, 335-656. (Available at: [Link])

Sources

(R)-Methyl Pyrrolidine-3-Carboxylate: A Cornerstone Chiral Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-methyl pyrrolidine-3-carboxylate stands as a pivotal chiral building block in contemporary medicinal chemistry. Its rigid, five-membered ring system, endowed with a stereochemically defined center and orthogonal functional groups—a secondary amine and a methyl ester—provides a versatile and privileged scaffold for the synthesis of a diverse array of biologically active molecules.[1] This guide offers a comprehensive exploration of this compound, from its synthesis and chemical properties to its strategic application in the development of novel therapeutics. We will delve into the causality behind its selection in drug design, provide detailed experimental insights, and showcase its role in constructing complex molecules targeting a range of diseases, thereby offering a holistic resource for professionals in drug discovery and development.

The Strategic Value of the Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a recurring and highly valued motif in a vast number of natural products and FDA-approved pharmaceuticals.[2][3] Its prevalence is not coincidental but rather a testament to its advantageous physicochemical and structural properties. Unlike flat, aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring allow for a greater exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[2][4]

The non-planar, puckered conformation of the pyrrolidine ring, often described as "pseudorotation," can be controlled and locked by the strategic placement of substituents.[2] This conformational restriction is paramount in drug design, as it pre-organizes the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a receptor or enzyme active site. The stereochemistry at the 3-position, as in this compound, plays a crucial role in dictating the spatial orientation of appended functional groups, which can profoundly influence biological activity.[4]